Levemopamil vs. Isradipine: Comparable Oedema Reduction in Focal Cerebral Ischemia Model
In a rat model of permanent middle cerebral artery occlusion (MCAO), levemopamil hydrochloride demonstrated comparable efficacy to the reference compound isradipine in reducing ischemic brain edema. Levemopamil administered as a single 10 mg/kg dose either 30 min before or 2 hr after MCAO reduced edematous areas by 19% and 25%, respectively, compared to a 21% reduction observed with combined pre- and posttreatment with isradipine [1].
| Evidence Dimension | Reduction in ischemic brain edema area |
|---|---|
| Target Compound Data | 19% (pre-treatment) and 25% (post-treatment) reduction |
| Comparator Or Baseline | Isradipine (combined pre- and posttreatment): 21% reduction |
| Quantified Difference | Levemopamil post-treatment: 25% vs. isradipine: 21% (4 percentage point advantage); Levemopamil pre-treatment: 19% vs. isradipine: 21% (2 percentage point disadvantage) |
| Conditions | Rat permanent MCAO model; T2-weighted MRI at 24 hr post-occlusion; levemopamil 10 mg/kg single dose |
Why This Matters
Levemopamil achieves comparable or slightly superior edema reduction to the reference L-type calcium channel blocker isradipine, while offering the additional advantage of 5-HT2 receptor antagonism not present in isradipine.
- [1] Seega J, Elger B. Diffusion- and T2-weighted imaging: evaluation of oedema reduction in focal cerebral ischaemia by the calcium and serotonin antagonist levemopamil. Magn Reson Imaging. 1993;11(3):401-409. View Source
